molecular formula C16H12BrFN4O B5748444 6-bromo-N'-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

6-bromo-N'-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B5748444
M. Wt: 375.19 g/mol
InChI Key: OTAVLTNBGZUYHW-UFWORHAWSA-N
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Description

6-bromo-N’-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a fluorophenyl group, and a carbohydrazide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 6-bromo-N’-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the condensation of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 4-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Chemical Reactions Analysis

6-bromo-N’-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

6-bromo-N’-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N’-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, potentially modulating neurotransmitter activity and ion channel function . Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar compounds to 6-bromo-N’-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide include other imidazo[1,2-a]pyridine derivatives such as:

These compounds share similar structural features but differ in the substituents attached to the imidazo[1,2-a]pyridine core. The unique combination of bromine, fluorophenyl, and carbohydrazide groups in 6-bromo-N’-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN4O/c1-10-15(22-9-12(17)4-7-14(22)20-10)16(23)21-19-8-11-2-5-13(18)6-3-11/h2-9H,1H3,(H,21,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAVLTNBGZUYHW-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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